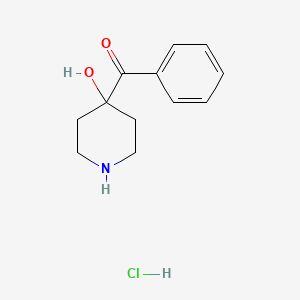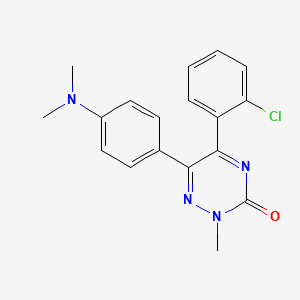
2,7,9-Tribromofluorene
Descripción general
Descripción
2,7,9-Tribromofluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three bromine atoms attached to the fluorene core at positions 2, 7, and 9. The molecular formula of this compound is C13H7Br3, and it has a molecular weight of approximately 402.91 g/mol
Métodos De Preparación
2,7,9-Tribromofluorene can be synthesized through the halogenation of fluorene using N-bromosuccinimide (NBS) in polar solvents . The reaction typically involves the following steps:
Halogenation: Fluorene is dissolved in a polar solvent such as dichloromethane or acetonitrile. N-bromosuccinimide is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.
Industrial production methods for this compound are similar but may involve larger-scale equipment and optimized reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
2,7,9-Tribromofluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with groups such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form fluorenone derivatives or reduction reactions to remove bromine atoms and form less halogenated fluorenes.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,7,9-Tribromofluorene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its halogenated structure makes it a valuable intermediate in various organic synthesis reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may have applications in drug discovery and development.
Mecanismo De Acción
The mechanism by which 2,7,9-Tribromofluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as reactive sites for further functionalization. In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparación Con Compuestos Similares
2,7,9-Tribromofluorene can be compared with other halogenated fluorenes, such as 2,7-Dibromofluorene and 2,7,9-Trichlorofluorene. These compounds share similar structures but differ in the number and type of halogen atoms attached to the fluorene core.
Similar Compounds
- 2,7-Dibromofluorene
- 2,7,9-Trichlorofluorene
- 2,7-Dichlorofluorene
Propiedades
IUPAC Name |
2,7,9-tribromo-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOPTLCZITEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293553 | |
| Record name | 2,7,9-Tribromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26279-24-3 | |
| Record name | NSC90674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7,9-Tribromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



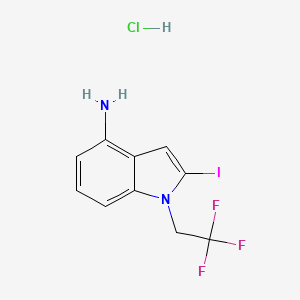
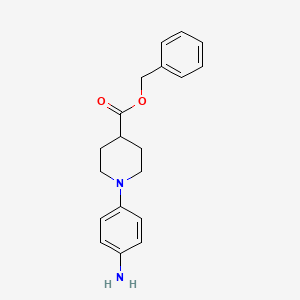
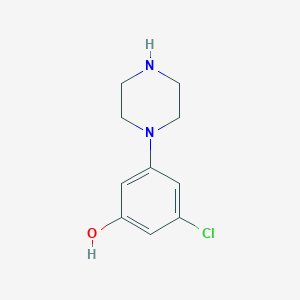
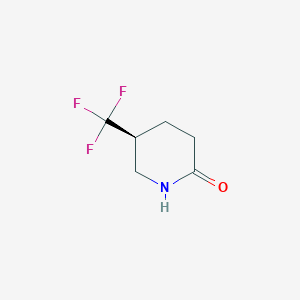
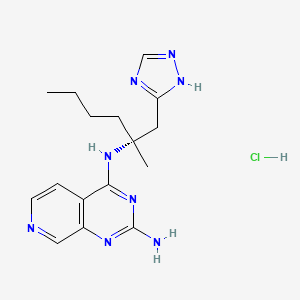
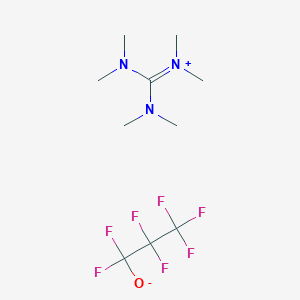
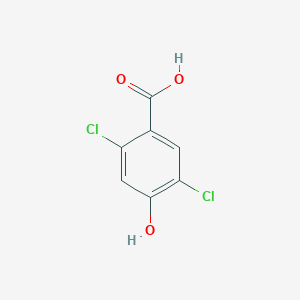
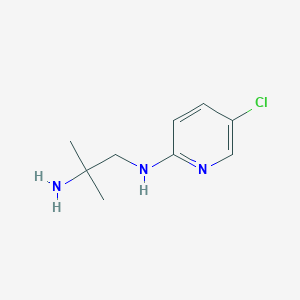
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
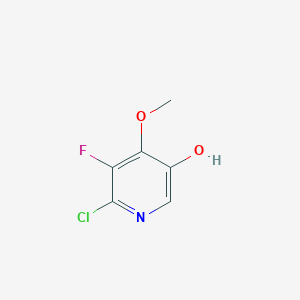
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
